molecular formula C13H19IN2O B3135481 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine CAS No. 401502-41-8

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine

Cat. No.: B3135481
CAS No.: 401502-41-8
M. Wt: 346.21 g/mol
InChI Key: CPGNYRUJHOCIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is a chemical compound with the molecular formula C13H19IN2O and a molecular weight of 346.2072 g/mol . This compound is characterized by the presence of an iodophenoxy group attached to an ethyl chain, which is further linked to a methylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine typically involves the reaction of 4-iodophenol with 2-chloroethylamine in the presence of a base to form the intermediate 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenoxy

Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGNYRUJHOCIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.